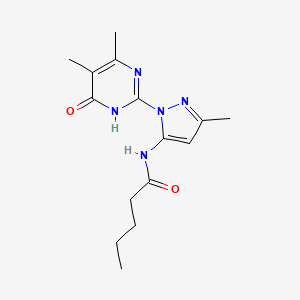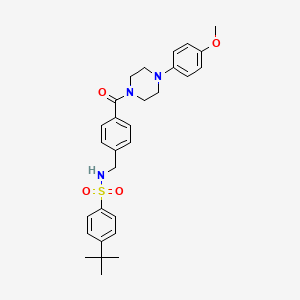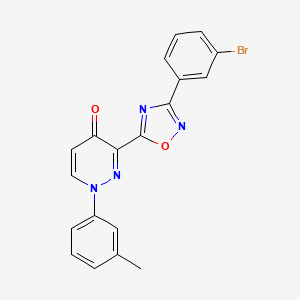
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide, also known as AT-101, is a small molecule inhibitor that has been shown to have anticancer properties. AT-101 is a member of the oxadiazole family of compounds, which have been extensively studied due to their potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of Bcl-2, a protein that plays a role in regulating apoptosis. By inhibiting Bcl-2, N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide may promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit cell proliferation, promote cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One advantage of N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide is that it has been extensively studied in preclinical models, and has shown promising results in vitro and in vivo. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of future directions for research on N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is in combination therapy, where N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide could be used in combination with other chemotherapeutic agents to enhance their efficacy. Another area of interest is in exploring the potential of N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide as a radiosensitizer, where it could be used to enhance the effectiveness of radiation therapy. Finally, further studies are needed to determine the safety and efficacy of N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide in clinical trials.
Synthesis Methods
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized through a multistep process that involves the reaction of m-tolyl hydrazine with ethyl acetoacetate to form the intermediate 3-(m-tolyl)-5-ethyl-4,5-dihydro-1,2,4-oxadiazole. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide.
Scientific Research Applications
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential as a cancer therapeutic. In vitro and in vivo studies have shown that N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and cisplatin.
properties
IUPAC Name |
N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-3-2-4-9(7-8)10-15-12(18-16-10)11(17)14-6-5-13/h2-4,7H,5-6,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMJOFUZHBUYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)

![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2949981.png)



![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)
![4-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2949988.png)

![N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2949990.png)
![3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949991.png)